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Compound of Interest

Compound Name: Cadmium--magnesium (3/1)

Cat. No.: B15486560

Introduction

The Cadmium-Magnesium (Cd-Mg) alloy system is a classic example of a metallic system that
exhibits an order-disorder transition. At elevated temperatures, the Cd and Mg atoms are
randomly distributed on a hexagonal close-packed (hcp) lattice. Upon cooling below a critical
temperature, the atoms arrange themselves into an ordered superlattice. For the composition
CdsMg, this ordered phase adopts the hexagonal NisSn-type crystal structure.[1]

X-ray diffraction (XRD) is the primary and most powerful technique for characterizing this order-
disorder transformation. The formation of the ordered superlattice results in a doubling of the
unit cell in the basal plane compared to the disordered phase.[1] This change in crystal
symmetry leads to the appearance of new diffraction peaks, known as superlattice reflections,
at specific 20 angles in the XRD pattern. The positions of the fundamental reflections may also
shift slightly due to changes in the lattice parameters.

This application note provides a detailed protocol for the preparation of ordered CdsMg, its
analysis using powder X-ray diffraction, and the subsequent data interpretation to determine its
crystal structure, lattice parameters, and the degree of long-range order.

Experimental Protocols
Synthesis of Ordered CdsMg Alloy

A critical step in the analysis is the preparation of a high-quality, ordered sample. This protocol
describes the synthesis of a polycrystalline CdsMg alloy and the subsequent heat treatment to
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induce long-range order.
Materials and Equipment:
e High-purity Cadmium (Cd) shots or powder (=99.99%)
o High-purity Magnesium (Mg) turnings or powder (=99.98%)
 Inert atmosphere furnace (e.g., tube furnace) or arc furnace
» High-purity Argon (Ar) gas
e Tantalum or alumina crucible
e Homogenization and annealing furnace with temperature control (£1°C)
e Quartz tube for sealing samples under vacuum
e Vacuum pump
Protocol:
 Alloy Preparation:
o Weigh stoichiometric amounts of Cd and Mg to achieve the 3:1 atomic ratio.

o Place the materials into a crucible. Due to the high vapor pressure of Cd, melting under a
controlled inert atmosphere is recommended.

o In an arc furnace, melt the elements under a high-purity argon atmosphere. Remelt the
resulting ingot multiple times, flipping it between each melt, to ensure homogeneity.

o Alternatively, in a tube furnace, place the crucible in the furnace, evacuate, and backfill
with argon gas. Heat the furnace to a temperature above the melting point of the highest
melting component (Mg: ~650°C), hold for several hours to ensure complete mixing, and

then cool.

e Homogenization and Ordering:
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[e]

Seal the as-cast ingot in an evacuated quartz tube to prevent oxidation during heat
treatment.

o Homogenize the sample at a temperature below the solidus line but high enough to
facilitate diffusion (e.g., 350-400°C) for an extended period (e.g., 48-72 hours).

o To induce the ordered structure, anneal the homogenized sample at a temperature below
the order-disorder transition temperature (~170°C for CdsMg) for a prolonged duration
(e.g., 100-200 hours).

o Quench the sample in cold water to retain the ordered phase at room temperature.

X-ray Diffraction Data Collection

This protocol outlines the procedure for acquiring powder XRD data suitable for structural
analysis.

Equipment:

Powder X-ray diffractometer

Cu Ka radiation source (A = 1.5406 A) is commonly used.

Monochromator (to remove Kf radiation)

Position-sensitive detector

Sample holder (low-background, e.g., zero-diffraction silicon)

Mortar and pestle (agate or ceramic)

Protocol:

o Sample Preparation:

o Take a small piece of the heat-treated CdsMg alloy.

o If the sample is ductile, use a file to obtain a fine powder. If it is brittle, gently grind the
sample into a fine powder (particle size < 10 um) using a mortar and pestle. This helps to
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minimize preferred orientation effects.

o Mount the powder onto a low-background sample holder. Ensure the surface is flat and
level with the holder's surface to prevent peak displacement errors.

e Instrument Setup and Data Acquisition:
o Set the X-ray generator to a typical operating power (e.g., 40 kV and 40 mA).
o Collect the diffraction pattern over a wide 20 range, for example, from 20° to 100°.

o Use a continuous scan mode with a small step size (e.g., 0.02°) and a sufficient counting
time per step (e.g., 1-2 seconds) to ensure good signal-to-noise ratio, especially for weak
superlattice peaks.

Data Presentation: Crystallographic Information

The ordered CdsMg alloy crystallizes in the hexagonal NizSn-type structure. The
crystallographic data is summarized in the tables below. Note that in the absence of precise,
readily available experimental data for CdsMg in the literature, the lattice parameters of the
isostructural NisSn are provided as a reference.[2]

Table 1: Crystal Structure Data for Ordered AsB (NizSn-type)

Parameter Value

Crystal System Hexagonal

Space Group P6s/mmc (No. 194)
Formula Units (2) 2

Wyckoff Positions

Atom B (Mg) 2c: (1/3, 2/3, 1/4)

Atom A (Cd) 6h: (x, 2x, 1/4)

Note: For the ideal NisSn structure, the x parameter for the 6h position is approximately 5/6.
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Table 2: Lattice Parameters and Unit Cell Volume

Parameter Value (for isostructural NizSn[2])
a 5.2950 A

c 4.247 A

c/a ratio 0.802

Volume 102.9 A3

Data Analysis and Interpretation

The analysis of the XRD pattern involves identifying the phases present, indexing the diffraction
peaks, refining the lattice parameters, and quantifying the degree of atomic order.

Phase Identification and Lattice Parameter Refinement

e Phase Identification: Compare the experimental diffraction pattern with standard patterns
from crystallographic databases (e.g., ICDD). The presence of both fundamental (strong
intensity) and superlattice (weaker intensity) peaks confirms the formation of the ordered
CdsMg phase.

» Indexing: Index the peaks based on the hexagonal P6s/mmc space group. The reflection
conditions for this space group will determine the allowed (hkl) indices.

o Lattice Parameter Refinement: Use software packages (e.g., GSAS-II, FullProf, MAUD) to
perform a Le Bail or Rietveld refinement. This process fits the entire diffraction profile and
provides highly accurate lattice parameters (‘a’ and 'c').

Workflow for XRD Analysis of CdsMg

The overall workflow from sample preparation to final structural analysis is depicted below.
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Caption: Workflow for the structural analysis of CdsMg.
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Determination of the Long-Range Order (LRO)
Parameter

The degree of chemical ordering can be quantified by the Bragg-Williams long-range order
parameter, S.[3] For a perfectly ordered crystal, S = 1, while for a completely random solid
solution, S = 0. The value of S can be determined from the integrated intensities of superlattice
and fundamental reflections.

The intensity (I) of a diffraction peak (hkl) is proportional to the square of the structure factor
magnitude |F(hkl)|?, the multiplicity factor (p), and the Lorentz-polarization factor (LP):

I(hkl) « p * [F(hkI)[2 * LP

The structure factor, F(hkl), is calculated by summing the scattering contributions from all
atoms (j) in the unit cell:

F(hkl) = Z fj * exp[2Tti(hx; + Ky; + 1z))]
where fj is the atomic scattering factor of atom j, and (Xj, yij, zj) are its fractional coordinates.

For the CdsMg structure, the structure factors for fundamental reflections depend on the sum of
the scattering factors of Cd and Mg, while for superlattice reflections, they depend on the
difference.

Protocol for LRO Calculation:

o Select Peaks: Choose a strong, well-separated superlattice reflection (e.g., (100) or (101))
and a strong fundamental reflection (e.g., (102) or (110)).

o Measure Integrated Intensities: Accurately determine the integrated intensity (area under the
peak) for both the superlattice (I_super) and fundamental (I_fund) peaks after background
subtraction.

o Calculate S: The order parameter S is related to the intensities by the following relationship:

S2=(l_super/|_fund)_exp/ (I_super /1 fund) calc
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where the exp subscript refers to the experimental intensity ratio and the calc subscript
refers to the theoretical ratio calculated for a perfectly ordered structure (S=1). This
theoretical ratio is determined by calculating the structure factors, multiplicity, and LP factors
for the chosen reflections.

This detailed analysis allows researchers to not only confirm the crystal structure of CdsMg but
also to quantitatively assess the degree of atomic ordering achieved through specific thermal
processing routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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